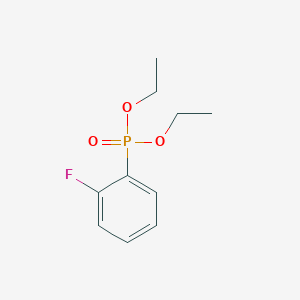
Diethyl (2-fluorophenyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (2-fluorophenyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 2-fluorophenyl ring. This compound is of significant interest due to its versatile applications in various fields such as chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of diethyl (2-fluorophenyl)phosphonate typically involves the reaction of diethyl phosphite with 2-fluorobenzaldehyde under controlled conditions. The reaction is often catalyzed by a base such as triethylamine and proceeds via a nucleophilic addition mechanism .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of microwave-assisted synthesis has been explored to enhance reaction rates and yields .
Análisis De Reacciones Químicas
Types of Reactions: Diethyl (2-fluorophenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The phosphonate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and bases are employed for substitution reactions.
Major Products Formed:
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates.
Aplicaciones Científicas De Investigación
Diethyl (2-fluorophenyl)phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the production of flame retardants and plasticizers
Mecanismo De Acción
The mechanism of action of diethyl (2-fluorophenyl)phosphonate involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s phosphonate group plays a crucial role in its binding affinity and specificity .
Comparación Con Compuestos Similares
- Diethyl phosphonate
- Diethyl (2-chlorophenyl)phosphonate
- Diethyl (2-bromophenyl)phosphonate
Comparison: Diethyl (2-fluorophenyl)phosphonate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This makes it more reactive in certain chemical reactions compared to its chloro and bromo counterparts .
Propiedades
Fórmula molecular |
C10H14FO3P |
|---|---|
Peso molecular |
232.19 g/mol |
Nombre IUPAC |
1-diethoxyphosphoryl-2-fluorobenzene |
InChI |
InChI=1S/C10H14FO3P/c1-3-13-15(12,14-4-2)10-8-6-5-7-9(10)11/h5-8H,3-4H2,1-2H3 |
Clave InChI |
GFWSJHRIKWJUJQ-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C1=CC=CC=C1F)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















